molecular formula C10H16Cl2N2O B1369615 4-(Piperidin-3-yloxy)pyridine dihydrochloride CAS No. 1171481-61-0

4-(Piperidin-3-yloxy)pyridine dihydrochloride

Cat. No. B1369615
M. Wt: 251.15 g/mol
InChI Key: AQRGUPOIHWGEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-3-yloxy)pyridine dihydrochloride, also known as PPOP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase CK2, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis Methods

  • Simple Synthesis Methods : A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, has been proposed. This method simplifies the complex, multi-stage process previously known, making it more feasible for large-scale production (Smaliy et al., 2011).
  • Synthesis of Piperidine Derivatives : The Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine, has been developed to create piperidine derivatives. This method offers a general route to optically pure piperidines and serves as a versatile intermediate for a broad range of amines containing substituted piperidine units (Acharya & Clive, 2010).
  • Synthesis of Key Intermediates : A robust three-step synthesis method has been reported for producing 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. This process is suitable for multi-kilogram scale production (Fussell et al., 2012).

Chemical Properties and Applications

  • Piperidine as Corrosion Inhibitor : Piperidine derivatives have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption behaviors of these compounds, showing their potential as corrosion inhibitors (Kaya et al., 2016).
  • Molecular Structure Studies : The molecular structure and stable forms of 4-(1-pyrrolidinyl)piperidine were examined using NMR spectroscopy and DFT calculations, providing insights into its solvent-dependent molecular geometry and conformation (Alver et al., 2011).
  • Nitroxyl Radical Development : Studies on piperidine nitroxyl radicals aimed at developing functional nitroxyl radicals, especially those stable towards AsA reduction. These radicals have potential applications as antioxidants, contrast agents, and radical polymerizers (Kinoshita et al., 2009).

Bioactive Properties

  • Insecticidal Activity : Research on pyridine derivatives, including piperidine compounds, has demonstrated their potential as insecticides. Some of these compounds showed significant aphidicidal activities, highlighting their utility in agricultural applications (Bakhite et al., 2014).

properties

IUPAC Name

4-piperidin-3-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRGUPOIHWGEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592096
Record name 4-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-3-yloxy)pyridine dihydrochloride

CAS RN

1171481-61-0
Record name 4-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-3-yloxy)pyridine dihydrochloride
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4-(Piperidin-3-yloxy)pyridine dihydrochloride
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4-(Piperidin-3-yloxy)pyridine dihydrochloride

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